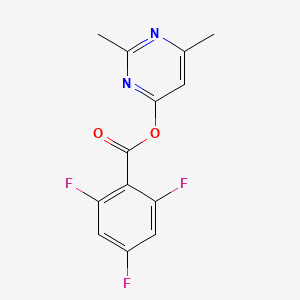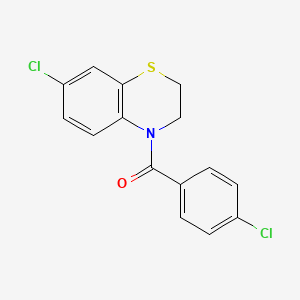
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate
Vue d'ensemble
Description
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate (2,6-DMPT-TFC) is a small organic molecule that has recently been studied for its potential applications in scientific research. It is a derivative of 2,6-dimethyl-4-pyrimidinyl trifluorobenzoic acid, a compound that has been known to have a variety of pharmacological and biochemical effects. This compound has been used in a variety of scientific applications, including as a ligand for a variety of proteins, as a catalyst for chemical reactions, and as a substrate for enzyme reactions.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
2,6-Dimethyl-4-pyrimidinyl derivatives have been investigated for their antiviral properties. Notably, certain derivatives show virus-inhibiting properties against the human immunodeficiency virus (HIV-1) in vitro. Such compounds can suppress the reproduction of HIV-1 at specific concentrations, suggesting potential applications in antiviral drug development (Novikov et al., 2004).
Polyimide Synthesis and Properties
These compounds are crucial in the synthesis of novel polyimides. For instance, aromatic diamine monomers containing pyrimidine units have been used to synthesize polyimides with exceptional thermal and thermooxidative stability, which are important for various industrial applications. These polyimides exhibit good solubility in common organic solvents and possess high glass-transition temperatures, making them suitable for high-performance materials (Zhang et al., 2005).
Antibacterial and Antifungal Activities
Pyrimidine derivatives, including those related to 2,6-Dimethyl-4-pyrimidinyl compounds, have been studied for their antibacterial and antifungal activities. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, suggesting potential use in developing new antimicrobial agents (Khan et al., 2015).
Antioxidant Properties
Certain 2,4-dimethyl-3-pyridinol derivatives, which are structurally related to 2,6-Dimethyl-4-pyrimidinyl compounds, have been synthesized and found to have interesting antioxidant properties. These compounds have potential applications in the field of organic chemistry and pharmacology, especially in the development of new antioxidants (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl) 2,4,6-trifluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-6-3-11(18-7(2)17-6)20-13(19)12-9(15)4-8(14)5-10(12)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFQPJMKCRAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(4-Chloroanilino)vinyl]-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B3035933.png)
![5-[(E)-2-anilinoethenyl]-3-[(2,4-dichlorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B3035935.png)
![7-chloro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3035937.png)
![2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B3035938.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperidine-4-carboxamide](/img/structure/B3035943.png)
![1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3035945.png)
![3,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3035946.png)
![(E)-2-cyano-3-[4-(diethoxymethyl)phenyl]prop-2-enamide](/img/structure/B3035948.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035949.png)
![(3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035951.png)
![(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035952.png)
![(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035953.png)